molecular formula C9H5N3O5S B8660149 2-(1,3,4-Oxadiazol-2-yl)phenyl isocyanatosulfonate CAS No. 89406-31-5

2-(1,3,4-Oxadiazol-2-yl)phenyl isocyanatosulfonate

Cat. No. B8660149
Key on ui cas rn: 89406-31-5
M. Wt: 267.22 g/mol
InChI Key: JYSKZNJUNQPJCP-UHFFFAOYSA-N
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Patent
US04475944

Procedure details

By the procedure of Example 1, 7.1 g of chlorosulfonyl isocyanate was added to a suspension containing 8.1 g of 2-(1,3,4-oxadiazol-2-yl)phenol [prepared by the procedure of J. Maillard et al., Bull. Soc. Chim. France, 3, 529 (1961)] in 125 ml of dry toluene. The reaction mixture was stirred at 25° C. for 1 hour, then heated at 100° to 110° C. for about 0.5 hour. The resulting suspension containing a viscous oil was cooled to 25° C., filtered, and the filtrate was concentrated in vacuo to yield 8 g of the title compound as a viscous, crude oil. The IR spectrum showed an isocyanate absorption at 2220 cm-1.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[O:8]1[CH:12]=[N:11][N:10]=[C:9]1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19]>C1(C)C=CC=CC=1>[N:5]([S:2]([O:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:9]1[O:8][CH:12]=[N:11][N:10]=1)(=[O:4])=[O:3])=[C:6]=[O:7]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Two
Name
Quantity
8.1 g
Type
reactant
Smiles
O1C(=NN=C1)C1=C(C=CC=C1)O
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the procedure of J
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° to 110° C. for about 0.5 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
The resulting suspension containing a viscous oil
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=C=O)S(=O)(=O)OC1=C(C=CC=C1)C=1OC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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